Physicochemical Profiling and Synthetic Applications of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde
Physicochemical Profiling and Synthetic Applications of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde
Executive Summary
In the landscape of modern synthetic chemistry, bifunctional building blocks are the cornerstone of advanced material design and drug discovery. 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde (CAS: 170023-30-0) represents a highly versatile intermediate characterized by its dual reactivity: a highly electrophilic formyl group paired with a nitrogen-rich, coordinating 1,2,4-triazole heterocycle[1]. This structural duality allows it to act simultaneously as a covalent linker and a functional node. Consequently, it has become a critical precursor in the synthesis of Covalent Organic Frameworks (COFs)[2] and a privileged scaffold in the development of bioactive Schiff bases and antimicrobial pharmacophores[3].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental methodologies to support researchers in materials science and medicinal chemistry.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde features a central benzene ring that electronically bridges the aldehyde and triazole moieties. The 1,2,4-triazole ring is strictly planar, a geometric feature that minimizes steric hindrance and maximizes its ability to participate in strong intermolecular hydrogen bonding and transition metal coordination[3].
Understanding the baseline physicochemical parameters is vital for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during polymerization or condensation.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Method / Source |
| Molecular Formula | C₉H₇N₃O | Standard[4] |
| Molecular Weight | 173.17 g/mol | Standard[4] |
| CAS Registry Number | 170023-30-0 | Registry[1] |
| Boiling Point | 369.2 ± 44.0 °C | Predicted[5] |
| Density | 1.25 ± 0.1 g/cm³ | Predicted[6] |
| pKa | 2.17 ± 0.10 | Predicted[6] |
| logP (Partition Coefficient) | 1.08 | Predicted[7] |
| Physical Appearance | Yellowish to off-white solid | Observation[4] |
Mechanistic Reactivity and Pathway Analysis
The synthetic utility of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is driven by orthogonal reactivity pathways.
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Electrophilic Carbonyl Condensation: The -CHO group is highly susceptible to nucleophilic attack by primary amines. Density Functional Theory (DFT) studies indicate that the transition state involves hydrogen transfer from the amine to the carbonyl oxygen, followed by the elimination of a water molecule to forge a stable C=N (imine) bond[8].
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Heterocyclic Coordination: The unshared electron pairs on the nitrogen atoms of the triazole ring serve as excellent Lewis bases. This enables the molecule to coordinate with metal ions in Metal-Organic Frameworks (MOFs) or engage in critical hydrogen-bonding interactions within the active sites of biological enzymes (e.g., fungal cytochrome P450)[9].
Figure 1: Bifunctional reactivity pathway of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde.
Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems, incorporating specific causality for each experimental choice.
Protocol 1: Synthesis of Triazole-Derived Schiff Bases
Schiff bases are synthesized via the condensation of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde with various aromatic or aliphatic amines. This protocol is foundational for generating bioactive ligands[10].
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Causality & Logic: Glacial acetic acid is utilized as a Brønsted acid catalyst. It protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the amine, significantly accelerating the rate of imine formation[8].
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde in 15 mL of absolute ethanol. Ethanol is chosen as it solubilizes the precursors while allowing the more hydrophobic Schiff base product to precipitate upon cooling.
-
Amine Addition: Add 10 mmol of the target primary amine (e.g., an aniline derivative) to the stirring solution[3][10].
-
Catalysis: Introduce 2-3 drops of glacial acetic acid[10].
-
Reflux & Monitoring: Equip the flask with a reflux condenser and heat the mixture to 75-80 °C for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: methanol/chloroform) to confirm the disappearance of the starting aldehyde[10].
-
Isolation: Once TLC indicates completion, remove the heat and allow the mixture to cool slowly to room temperature (20-25 °C). The Schiff base will precipitate as a crystalline solid.
-
Purification: Filter the precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to yield the analytically pure Schiff base[3][10].
Protocol 2: Integration into Covalent Organic Frameworks (COFs)
Due to its rigid linear structure and reactive aldehyde, this compound is an excellent monomer for synthesizing imine-linked COFs[2].
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Causality & Logic: COF synthesis requires solvothermal conditions to maintain the reversibility of the imine bond formation. This thermodynamic reversibility is the "error-checking" mechanism that allows the initially amorphous polymer network to self-correct and crystallize into a highly ordered, porous framework.
Step-by-Step Workflow:
-
Monomer Loading: Combine 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde with a multi-topic amine (e.g., 1,3,5-tris(4-aminophenyl)benzene) in a stoichiometric ratio within a Pyrex tube.
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Solvent System: Suspend the monomers in a solvent mixture of 1,4-dioxane and mesitylene (typically 1:1 v/v). This specific solvent blend balances the solubility of the monomers with the crystallization rate of the growing framework.
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Catalyst Addition: Add 0.1 mL of aqueous acetic acid (3M) to catalyze the imine condensation.
-
Degassing: Flash-freeze the tube in liquid nitrogen, evacuate the atmosphere to an internal pressure of <150 mTorr using a Schlenk line, and flame-seal the tube to create a closed thermodynamic system.
-
Solvothermal Synthesis: Heat the sealed tube in an isothermal oven at 120 °C for 72 hours.
-
Activation: Cool the tube to room temperature, break the seal, and collect the crystalline powder via filtration. Wash the framework extensively with anhydrous THF and acetone to remove oligomers, then activate under dynamic vacuum at 100 °C for 12 hours to clear the pores.
Applications in Advanced Research
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Medicinal Chemistry: Triazole derivatives exhibit a broad spectrum of biological activities. The incorporation of the 1,2,4-triazole ring enhances the lipophilicity and target-binding affinity of the molecule. Schiff bases derived from 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde have demonstrated potent antibacterial and antifungal properties, acting as critical pharmacophores in the fight against multidrug-resistant pathogens[9].
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Materials Science: When utilized as a structural node in COFs, the triazole moiety imparts nitrogen-rich, polar binding sites within the framework's pores. This significantly enhances the material's performance in gas storage applications (such as selective CO₂ capture) and heterogeneous catalysis[2].
References
1.4 2.1 3.6 4.7 5.5 6.2 7.9 8. 3 9.10 10.8
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